3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(1-methoxypropan-2-yl)propanamide
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Description
The compound “3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(1-methoxypropan-2-yl)propanamide” is a chemical compound with the molecular formula C12H12N2O4 . The molecular weight of this compound is 248.23468 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodiazepine ring, which is a fused benzene and diazepine ring, attached to a propanamide group . The benzodiazepine ring contains two keto groups at positions 2 and 5 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 248.24 and a molecular formula of C12H12N2O4 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Scientific Research Applications
Synthesis and Chemical Characteristics
The compound 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(1-methoxypropan-2-yl)propanamide is closely related to the chemical family of benzodiazepines, which are known for their broad spectrum of biological activities. Research into the synthesis of similar compounds has led to the development of novel and efficient methods for producing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. These methods involve the use of aromatic diamine, Meldrum's acid, and an isocyanide in a one-pot, catalyst-free reaction that proceeds at ambient temperature, offering high yields and an alternative route for synthesizing benzo[b][1,5]diazepine derivatives (Shaabani et al., 2009).
Properties
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(1-methoxypropan-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-10(9-23-2)17-14(20)8-7-13-16(22)18-12-6-4-3-5-11(12)15(21)19-13/h3-6,10,13H,7-9H2,1-2H3,(H,17,20)(H,18,22)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGIZOBHSWTTLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)CCC1C(=O)NC2=CC=CC=C2C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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